2,3,4'-Trichlorobiphenyl
Overview
Description
2,3,4’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with chlorine atoms attached to biphenyl .
Synthesis Analysis
The synthesis of 2,3,4’-Trichlorobiphenyl involves a multi-step reaction. The initial reaction is dominated by the addition of tin to form the PCB-OH adducts . The PCB-OH adducts could further react with O2 either by H-abstraction to form hydroxylated PCBs or by addition to generate peroxy radical intermediates .Molecular Structure Analysis
The molecular formula of 2,3,4’-Trichlorobiphenyl is C12H7Cl3 . The molecular weight is 257.54 .Chemical Reactions Analysis
The detailed atmospheric oxidation mechanism initiated by OH radicals was investigated . The initial reaction is dominated by OH addition to form the PCB–OH adducts .Physical And Chemical Properties Analysis
2,3,4’-Trichlorobiphenyl has a molecular weight of 257.54 . It is moderately toxic by the intraperitoneal route . When heated to decomposition, it emits toxic vapors of Cl .Scientific Research Applications
Photocatalytic Degradation
Research has demonstrated the photocatalytic degradation of PCBs like 2,3,4'-Trichlorobiphenyl using advanced materials. For instance, Deng et al. (2015) showed that toxic PCBs could be degraded into long-chain alkanes through photocatalytic degradation by Ag nanoparticle decorated ZnO microspheres, revealing a new pathway for PCB degradation that involves ring-opening reactions (Deng et al., 2015).
Methanolysis Regioselectivity
The methanolysis of lower polychlorinated biphenyls, including 2,3,4'-Trichlorobiphenyl, with sodium methoxide shows distinct regioselectivity, leading to preferential substitution reactions. This finding indicates a potential pathway for selective dechlorination and modification of PCBs (Khaibulova et al., 2016).
Fenton-like Catalytic Degradation
Lin et al. (2014) investigated the degradation of PCB28 (similar to 2,3,4'-Trichlorobiphenyl) in a goethite-catalyzed Fenton-like system, achieving up to 99% degradation. This study highlights the effectiveness of Fenton-like reactions in degrading PCBs, offering insights into potential remediation strategies for contaminated environments (Lin et al., 2014).
Mutagenicity and Activation by CYP2E1
Liu et al. (2017) reported on the potent mutagenicity of non-planar tri- and tetrachlorobiphenyls in mammalian cells, with human CYP2E1 being a significant activating enzyme. This research sheds light on the molecular mechanisms underlying the toxicological effects of PCBs and identifies key enzymes involved in their metabolic activation (Liu et al., 2017).
Adsorption and Microwave Regeneration
A study on the adsorption of PCB29 (similar structure) by granular activated carbon and subsequent microwave regeneration suggests a viable method for treating PCB-contaminated solutions. This approach highlights the potential for reusing adsorbents in pollution cleanup efforts (Liu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-3-(4-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHWQAHZKUPENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7091549 | |
Record name | 2,3,4'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4'-Trichlorobiphenyl | |
CAS RN |
38444-85-8 | |
Record name | 2,3,4′-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38444-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4'-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4'-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GT5EC8H71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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